The human prion protein is primarily expressed in the central nervous system, particularly in neurons and glial cells. The Prion Protein (118-135) fragment is derived from the full-length prion protein and is synthesized for research purposes to study its biological effects and mechanisms of action .
Prion Protein (118-135) can be classified within the broader category of prion proteins, which are characterized by their capacity to misfold and aggregate into pathogenic forms. This fragment is specifically associated with neurotoxic effects, distinguishing it from other non-pathogenic forms of prion proteins.
The synthesis of Prion Protein (118-135) typically involves solid-phase peptide synthesis techniques. The peptide is assembled stepwise on a solid support using protected amino acids, followed by deprotection and cleavage to yield the final product.
Prion Protein (118-135) exhibits a unique molecular structure characterized by its hydrophobic regions that facilitate interaction with lipid membranes. The peptide tends to adopt an alpha-helical conformation, which enhances its fusogenic properties.
Structural studies indicate that this fragment can insert into lipid bilayers, leading to membrane destabilization. Computational modeling suggests that residues 120 to 133 are particularly important for lipid association .
The primary chemical reactions involving Prion Protein (118-135) include:
Experimental assays demonstrate that the peptide's fusogenic activity correlates with its hydrophobicity and structural conformation. Techniques such as lipid-mixing assays are used to quantify these interactions .
Prion Protein (118-135) exerts its neurotoxic effects primarily through:
Studies have shown that both wild-type and PrP gene knockout mice exhibit similar sensitivity to the neurotoxic effects of this peptide, indicating that its action does not require the presence of the full-length prion protein .
Relevant analyses have shown that variations in peptide sequence can significantly affect these properties, influencing both solubility and biological activity .
Prion Protein (118-135) is utilized in various research applications:
The insights gained from studying this peptide contribute significantly to our understanding of prion diseases and neuronal loss mechanisms, paving the way for potential therapeutic interventions .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: